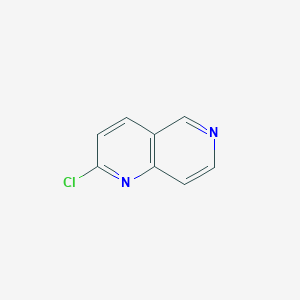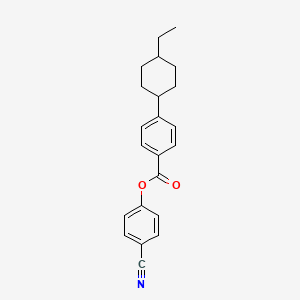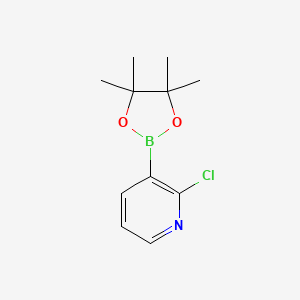
2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine
Übersicht
Beschreibung
“2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine” is a chemical compound . Its molecular formula is C11H15BClNO2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 34-38 °C, a predicted boiling point of 335.1±27.0 °C, and a predicted density of 1.14±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Characterization : A study by Huang et al. (2021) detailed the synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, confirming the structures through various spectroscopic methods and X-ray diffraction. This demonstrates the compound's utility in the creation of boric acid ester intermediates with benzene rings (Huang, Yang, Wu, Yang, Chen, Chai, Zhao, 2021).
Molecular Structure and DFT Studies : The molecular structures of similar compounds were optimized using density functional theory (DFT) and compared with X-ray diffraction values, indicating a consistency between DFT-optimized structures and actual crystal structures, as per the research of Liao et al. (2022) (Liao, Liu, Wang, Zhou, 2022).
Coordination Polymers and Catalysis
Coordination Polymer Formation : Research by Al-Fayaad et al. (2020) explored the synthesis of a two-dimensional coordination polymer using 4,4′-(2,5-dimethyl-1,4-phenylene)dipyridine. This study showcases the potential of 2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine in forming intricate molecular structures (Al-Fayaad, Siddique, Arachchige, Clegg, 2020).
Catalytic Applications : The compound's utility in catalysis is also notable. For instance, Huang et al. (2011) discussed its role in the enantioselective borane reduction of benzyl oximes (Huang, Ortiz-Marciales, Hughes, 2011).
Polymers and Materials Science
- Conjugated Polymers Synthesis : Research on the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units demonstrated the utility of this compound in materials science, particularly in the development of new polymers with specific optical properties, as investigated by Welterlich et al. (2012) (Welterlich, Charov, Tieke, 2012).
Analytical and Theoretical Chemistry
- Molecular Electronic Analysis : Studies also delve into the molecular electrostatic potential and frontier molecular orbitals of compounds containing this compound. These analyses provide insights into the physicochemical properties of these compounds, as shown in the study by Huang et al. (2021) (Huang, Yang, Wu, Yang, Chen, Chai, Zhao, 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
The mode of action of 2-Chloropyridine-3-boronic acid pinacol ester involves its use as a reagent in Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds . The boronic ester serves as a stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 2-Chloropyridine-3-boronic acid pinacol ester participates, is a key biochemical pathway. This reaction involves the coupling of an organoboron compound (like our boronic ester) with an organic halide in the presence of a base and a palladium catalyst . The process is known for its mild and functional group tolerant reaction conditions .
Result of Action
The result of the action of 2-Chloropyridine-3-boronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the creation of complex molecular structures in organic chemistry .
Action Environment
The efficacy and stability of 2-Chloropyridine-3-boronic acid pinacol ester, like many chemicals, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For instance, it is recommended to store the compound in a well-ventilated place and keep the container tightly closed . It is also noted that dust formation should be avoided .
Eigenschaften
IUPAC Name |
2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-14-9(8)13/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZFMAUUZHBQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476863 | |
| Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452972-11-1 | |
| Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROPYRIDINE-3-BORONIC ACID PINACOL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



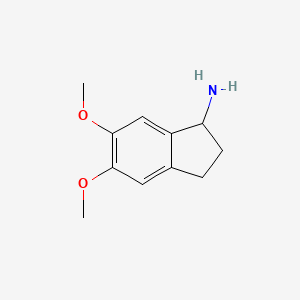
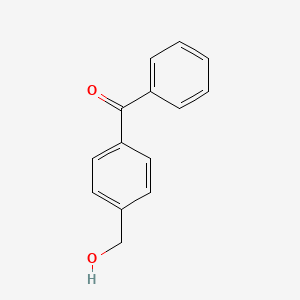
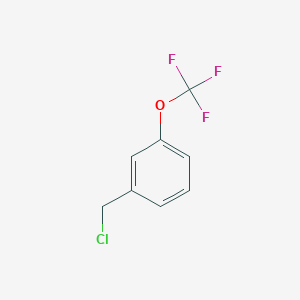
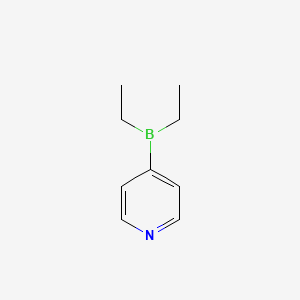
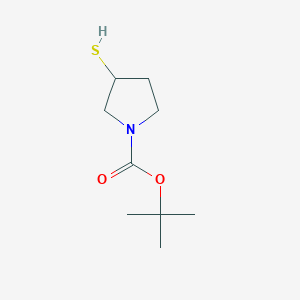
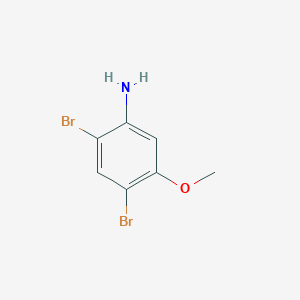
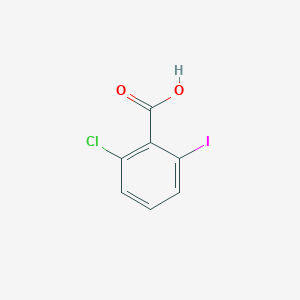

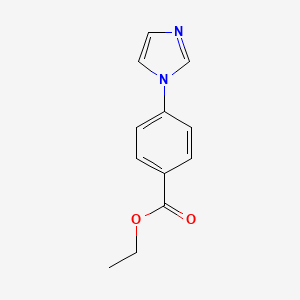

![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590046.png)
